Cas no 848694-11-1 (4-Bromo-2,3,5-trimethylpyridine 1-oxide)
4-Bromo-2,3,5-trimethylpyridine 1-oxide is a brominated pyridine derivative featuring a nitrogen oxide functional group and three methyl substituents. This compound is of interest in synthetic chemistry due to its versatile reactivity, particularly in nucleophilic substitution and cross-coupling reactions. The presence of the bromine atom at the 4-position enhances its utility as a building block for further functionalization, while the electron-withdrawing N-oxide group influences its electronic properties. Its well-defined structure and stability make it suitable for applications in pharmaceutical intermediates, agrochemical synthesis, and material science research. The compound is typically handled under standard laboratory conditions, with purity and consistency being critical for reproducible results.

848694-11-1 structure
Product name:4-Bromo-2,3,5-trimethylpyridine 1-oxide
4-Bromo-2,3,5-trimethylpyridine 1-oxide Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2,3,5-trimethylpyridine 1-oxide
- 4-bromo-2,3,5-trimethyl-1-oxidopyridin-1-ium
- SCHEMBL2111397
- XJTFVTIYKKOOCN-UHFFFAOYSA-N
- 848694-11-1
- AKOS016004242
- 4-Bromo-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine
- EN300-740211
- DTXSID50587477
- 4-Bromo-2,3,5-trimethyl-pyridine 1-oxide
- 4-Bromo-2,3,5-trimethylpyridine1-oxide
- 4-bromo-2,3,5-collidine-n-oxide
- 4-BROMO-2,3,5-TRIMETHYLPYRIDIN-1-IUM-1-OLATE
- Z1618120901
- DB-340097
-
- Inchi: InChI=1S/C8H10BrNO/c1-5-4-10(11)7(3)6(2)8(5)9/h4H,1-3H3
- InChI Key: XJTFVTIYKKOOCN-UHFFFAOYSA-N
- SMILES: CC1=C(C(=C(C)[N+](=C1)[O-])C)Br
Computed Properties
- Exact Mass: 214.99458g/mol
- Monoisotopic Mass: 214.99458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 25.5Ų
4-Bromo-2,3,5-trimethylpyridine 1-oxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-740211-0.05g |
4-bromo-2,3,5-trimethylpyridin-1-ium-1-olate |
848694-11-1 | 95% | 0.05g |
$245.0 | 2023-05-26 | |
Enamine | EN300-740211-2.5g |
4-bromo-2,3,5-trimethylpyridin-1-ium-1-olate |
848694-11-1 | 95% | 2.5g |
$2071.0 | 2023-05-26 | |
Enamine | EN300-740211-10.0g |
4-bromo-2,3,5-trimethylpyridin-1-ium-1-olate |
848694-11-1 | 95% | 10g |
$4545.0 | 2023-05-26 | |
Enamine | EN300-740211-0.25g |
4-bromo-2,3,5-trimethylpyridin-1-ium-1-olate |
848694-11-1 | 95% | 0.25g |
$524.0 | 2023-05-26 | |
1PlusChem | 1P004WQR-250mg |
4-Bromo-2,3,5-trimethylpyridine 1-oxide |
848694-11-1 | 95% | 250mg |
$618.00 | 2025-02-21 | |
A2B Chem LLC | AC28259-100mg |
4-Bromo-2,3,5-trimethylpyridine 1-oxide |
848694-11-1 | 95% | 100mg |
$421.00 | 2024-04-19 | |
A2B Chem LLC | AC28259-1g |
4-Bromo-2,3,5-trimethylpyridine 1-oxide |
848694-11-1 | 95% | 1g |
$1148.00 | 2024-04-19 | |
A2B Chem LLC | AC28259-500mg |
4-Bromo-2,3,5-trimethylpyridine 1-oxide |
848694-11-1 | 95% | 500mg |
$903.00 | 2024-04-19 | |
1PlusChem | 1P004WQR-50mg |
4-Bromo-2,3,5-trimethylpyridine 1-oxide |
848694-11-1 | 95% | 50mg |
$308.00 | 2025-02-21 | |
Aaron | AR004WZ3-10g |
4-Bromo-2,3,5-trimethylpyridine 1-oxide |
848694-11-1 | 95% | 10g |
$6275.00 | 2023-12-13 |
4-Bromo-2,3,5-trimethylpyridine 1-oxide Related Literature
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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